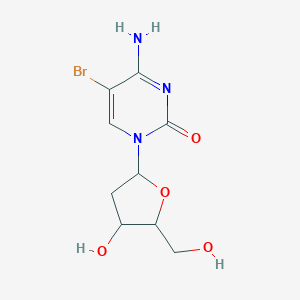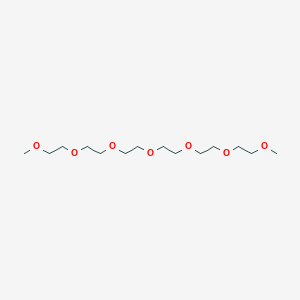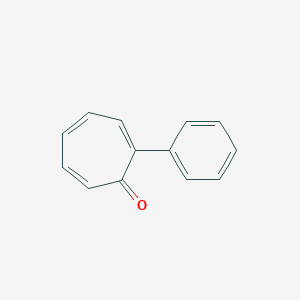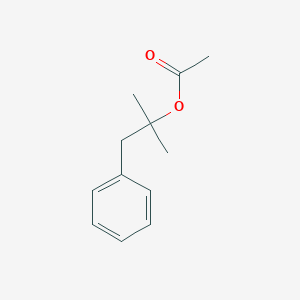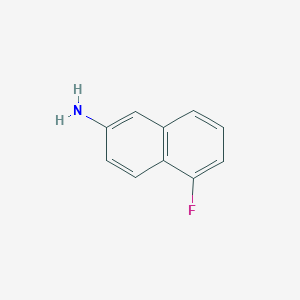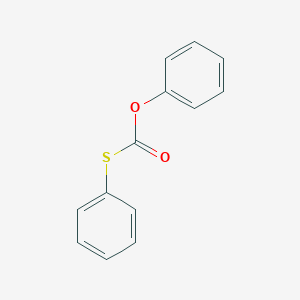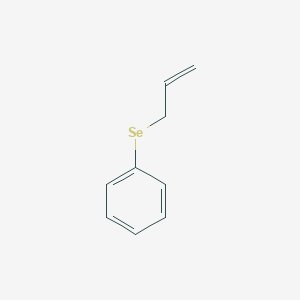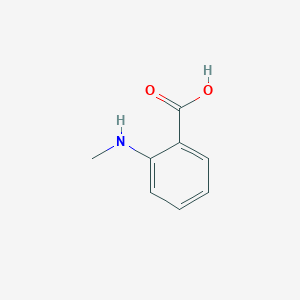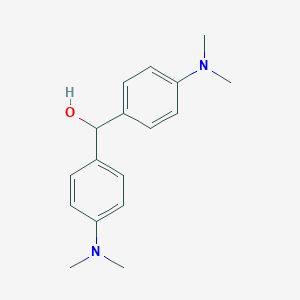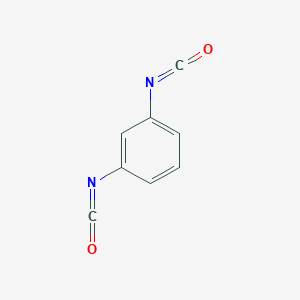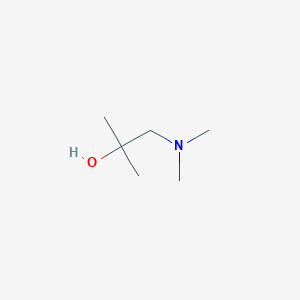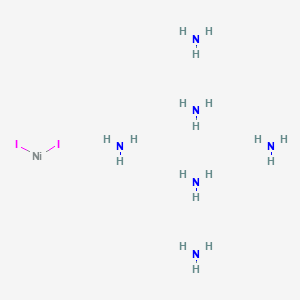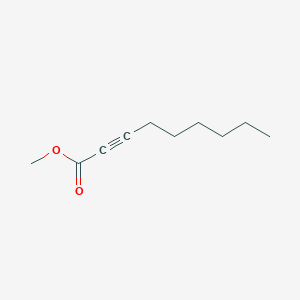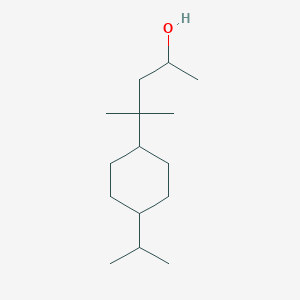
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol, also known as IPMP, is a cyclic alcohol that has been widely used in the field of scientific research. IPMP is a colorless, odorless liquid that is soluble in water and organic solvents. This compound has a unique structure that makes it an interesting subject of study for researchers in various fields.
Mechanism Of Action
The mechanism of action of 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol is not fully understood. However, it is believed to interact with olfactory receptors in the nose to produce a pleasant scent. Additionally, 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have antimicrobial properties, which may contribute to its use in the food industry.
Biochemical And Physiological Effects
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its potential use in the prevention of oxidative stress-related diseases. Additionally, 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have anti-inflammatory properties, which may make it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol in lab experiments is its relatively low toxicity. Additionally, 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol is readily available and relatively inexpensive. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol. One area of interest is its potential use in the development of new fragrances and flavors. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic uses. Finally, there is a need for more research on the safety of 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol, particularly in the context of its use in consumer products.
Synthesis Methods
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol can be synthesized through a series of chemical reactions. One common method involves the reaction of isobutyraldehyde with acetone in the presence of a catalyst to form 4-isopropyl-2-cyclohexen-1-one. This intermediate is then reduced with sodium borohydride to form 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol.
Scientific Research Applications
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been studied extensively for its potential use in various fields of research. One of the primary applications of 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol is in the field of fragrance and flavor. It is used as a key ingredient in perfumes, cosmetics, and other consumer products. Additionally, 4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been studied for its potential use in the food industry as a flavor enhancer.
properties
CAS RN |
10534-31-3 |
|---|---|
Product Name |
4-Isopropyl-alpha,gamma,gamma-trimethylcyclohexanepropanol |
Molecular Formula |
C15H30O |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
4-methyl-4-(4-propan-2-ylcyclohexyl)pentan-2-ol |
InChI |
InChI=1S/C15H30O/c1-11(2)13-6-8-14(9-7-13)15(4,5)10-12(3)16/h11-14,16H,6-10H2,1-5H3 |
InChI Key |
SYRLDJWPKGBIER-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(CC1)C(C)(C)CC(C)O |
Canonical SMILES |
CC(C)C1CCC(CC1)C(C)(C)CC(C)O |
Other CAS RN |
101896-23-5 10534-31-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



